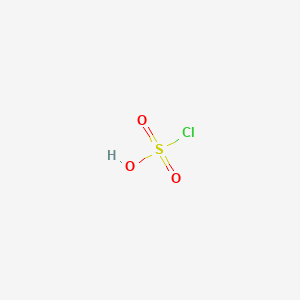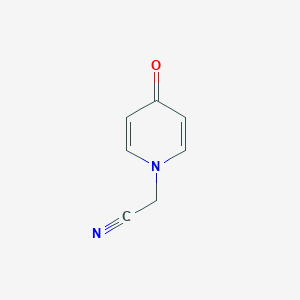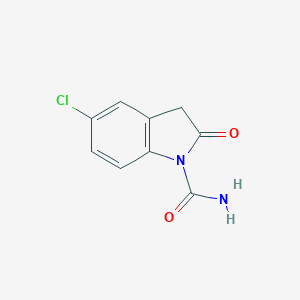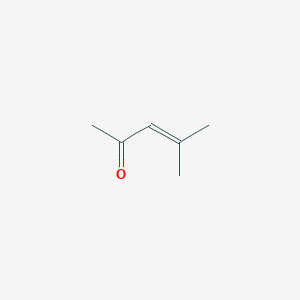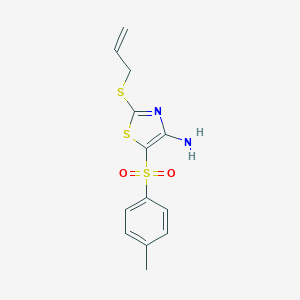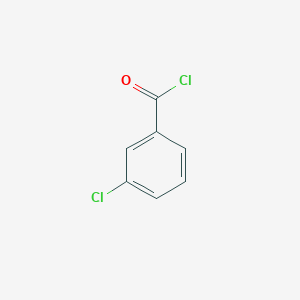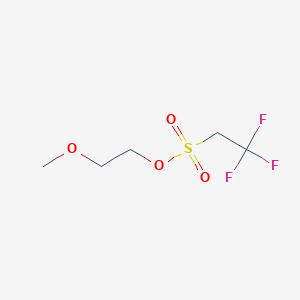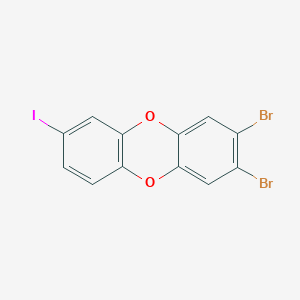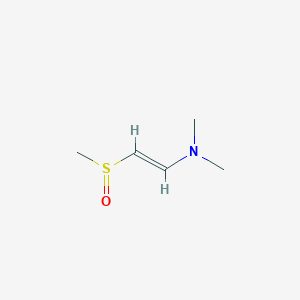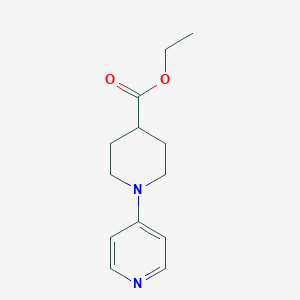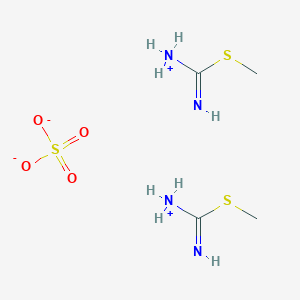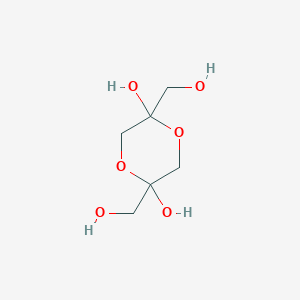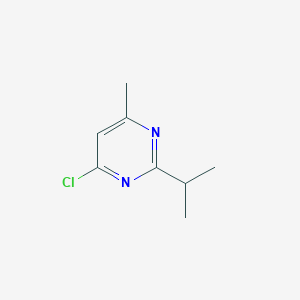
4-Chlor-2-Isopropyl-6-methylpyrimidin
Übersicht
Beschreibung
4-Chloro-2-isopropyl-6-methylpyrimidine (CIPM) is an organic compound with a molecular formula of C6H8ClN. It is an isopropyl derivative of 4-chloro-6-methylpyrimidine and is used in a variety of applications, including in the synthesis of pharmaceuticals, agrochemicals, and dyes. CIPM is also used in scientific research, particularly in the areas of biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
Antifungalmittel in der Landwirtschaft
4-Chlor-2-Isopropyl-6-methylpyrimidin: wurde bei der Synthese neuer Pyrimidinderivate mit signifikanten antifungalen Aktivitäten verwendet . Diese Verbindungen haben sich als wirksam gegen eine Vielzahl von phytopathogenen Pilzen erwiesen und bieten eine potenzielle Alternative zu traditionellen Fungiziden. Die Derivate könnten wirksamer sein als bestehende Fungizide, was auf eine vielversprechende Anwendung in der Agrarwissenschaft hindeutet.
Entwicklung von Arzneimitteln
Die Verbindung dient als Zwischenprodukt bei der Herstellung von chlorhaltigen heterocyclischen Verbindungen . Diese Verbindungen sind aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter antimikrobielle, Antitumor- und antivirale Eigenschaften, von großem Interesse. Diese Vielseitigkeit macht This compound zu einer wertvollen Komponente in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente.
Photochemie und Photophysik
Im Bereich der Photochemie kann This compound verwendet werden, um die Bildung, die Eigenschaften und die Reaktivität von angeregten Zuständen von Molekülen zu untersuchen . Seine Rolle in photophysikalischen Prozessen kann zu Anwendungen in der natürlichen Photosynthese, Photomedizin und Energieumwandlung führen.
Synthese von antimikrobiellen Verbindungen
Die Verbindung wird zur Synthese von Pyrimidinderivaten verwendet, die in vitro antimikrobielle Aktivität zeigen . Diese synthetisierten Verbindungen können zur Entdeckung neuer Klassen von antimikrobiellen Wirkstoffen führen und den Bedarf an wirksameren Behandlungen gegen resistente Mikrobenspezies decken.
Anti-HIV-Arzneimittelforschung
Es wurde berichtet, dass Pyrimidinderivate, einschließlich derer, die unter Verwendung von This compound synthetisiert wurden, eine hohe und breite Anti-HIV-1-Aktivität besitzen . Dies unterstreicht seine potenzielle Anwendung in der laufenden Forschung nach wirksamen Anti-HIV-Medikamenten.
Krebsforschung
Die Derivate der Verbindung wurden auf Antitumoraktivität untersucht, was Kandidaten für die Wirkstoffforschung in der Krebsbehandlung liefert . Diese Anwendung ist angesichts der kontinuierlichen Suche nach effektiveren Krebstherapien von entscheidender Bedeutung.
Pflanzenschutzmittel
This compound: ist ein wichtiges Zwischenprodukt bei der Synthese von kommerziellen Pyrimidin-Fungiziden, die in der Landwirtschaft eingesetzt werden . Diese Fungizide, wie Azoxystrobin und Cyprodinil, spielen eine wichtige Rolle beim Schutz von Nutzpflanzen vor Pilzkrankheiten.
Lumineszenzsensoren und Holographie
Bei der Entwicklung von Lumineszenzsensoren und holographischen Materialien können die photophysikalischen Eigenschaften von Pyrimidinderivaten genutzt werden . Diese Anwendung ist in den Bereichen Materialwissenschaft und -technik von Bedeutung, wo präzise Detektions- und Bildgebungstechniken unerlässlich sind.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Wirkmechanismus
Target of Action
Pyrimidine derivatives, however, are known to have a high degree of structural diversity and are used in various therapeutic disciplines . They are often involved in modulating a wide range of biological activities .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrimidine derivatives, however, are known to affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 170.64 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Pyrimidine derivatives, however, are known to have a wide range of effects, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
4-chloro-6-methyl-2-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDNTVCCXJUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391285 | |
| Record name | 4-chloro-2-isopropyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4595-69-1 | |
| Record name | 4-chloro-2-isopropyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methyl-2-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

